1-(4-Butoxy-2,3-dimethylbenzenesulfonyl)piperidine-4-carboxamide
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Overview
Description
Preparation Methods
The synthesis of 1-(4-Butoxy-2,3-dimethylbenzenesulfonyl)piperidine-4-carboxamide involves several steps, typically starting with the preparation of the piperidine ring. The butoxy and dimethylbenzenesulfonyl groups are introduced through specific reactions, often involving reagents like sodium hydroxide and ethanol. The final step involves the formation of the carboxamide group, which is achieved through amide bond formation reactions .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
1-(4-Butoxy-2,3-dimethylbenzenesulfonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the conversion of the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy or dimethylbenzenesulfonyl groups are replaced by other functional groups under specific conditions
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups.
Scientific Research Applications
1-(4-Butoxy-2,3-dimethylbenzenesulfonyl)piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure to target specific biological pathways.
Mechanism of Action
The mechanism of action of 1-(4-Butoxy-2,3-dimethylbenzenesulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but they often include inhibition or activation of enzymatic reactions, alteration of cellular signaling pathways, and modulation of gene expression .
Comparison with Similar Compounds
1-(4-Butoxy-2,3-dimethylbenzenesulfonyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamide: This compound shares a similar piperidine core but features a sulfamoyl group instead of the butoxy and dimethylbenzenesulfonyl groups.
1-[(4-Butoxy-2,3-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide: This compound is structurally similar but lacks the carboxamide group, which may result in different chemical and biological properties.
Properties
IUPAC Name |
1-(4-butoxy-2,3-dimethylphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4S/c1-4-5-12-24-16-6-7-17(14(3)13(16)2)25(22,23)20-10-8-15(9-11-20)18(19)21/h6-7,15H,4-5,8-12H2,1-3H3,(H2,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWAJCDPBCZERW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C(=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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